molecular formula C18H19ClN2O3S B2594116 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene CAS No. 1260657-04-2

2-Chloro-1-(2-chloroethyl)-4-fluorobenzene

Cat. No.: B2594116
CAS No.: 1260657-04-2
M. Wt: 378.87
InChI Key: XDFYCXKJJYDKRS-GDNBJRDFSA-N
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Description

2-Chloro-1-(2-chloroethyl)-4-fluorobenzene is a useful research compound. Its molecular formula is C18H19ClN2O3S and its molecular weight is 378.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-1-(2-chloroethyl)-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2F/c9-4-3-6-1-2-7(11)5-8(6)10/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHYBAPCJSFQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene, a halogenated aromatic hydrocarbon. Due to inconsistencies in publicly available databases for this specific molecule, this document synthesizes theoretical data with insights from structurally related compounds to offer a robust resource for research and development applications.

Executive Summary

This compound is a substituted benzene derivative with potential applications as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its trifunctional nature—featuring a fluoro, a chloro, and a chloroethyl group—imparts a unique reactivity profile. This guide delineates its molecular structure, physicochemical properties, and potential synthetic pathways, and contextualizes its reactivity. All quantitative data is summarized for clarity, and conceptual workflows are visualized to aid in experimental design.

Molecular Structure and Physicochemical Properties

The definitive structure of this compound is derived from its IUPAC name, which specifies a benzene ring substituted with a 2-chloroethyl group at the first position, a chlorine atom at the second, and a fluorine atom at the fourth.

The molecular formula is C₈H₇Cl₂F . Based on this, the theoretical molecular weight is approximately 193.05 g/mol . It is crucial to note a discrepancy found in some commercial databases which incorrectly list this compound's CAS number as 1260657-04-2 and associate it with a different molecular formula and weight.[1] The data presented here is based on the chemical name.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Theoretical)1-(2-Chloroethyl)-4-fluorobenzene (Analog)
CAS Number Not clearly defined332-43-4[2][3][4][5][6][7]
Molecular Formula C₈H₇Cl₂F[1]C₈H₈ClF[2][3][4][7]
Molecular Weight 193.05 g/mol (Calculated)158.60 g/mol [2][4][7]
Appearance Colorless to pale yellow liquid (Expected)[1][3]Colorless to light yellow liquid[3]
Boiling Point ~190 °C (Estimated)[1]89 °C[5]
SMILES ClCC1=C(Cl)C=C(F)C=C1ClCCC1=CC=C(F)C=C1
InChI InChI=1S/C8H7Cl2F/c9-4-3-6-1-2-7(11)5-8(6)10/h1-2,5H,3-4H2InChI=1S/C8H8ClF/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2[3]
Structural Representation

The 2D structure of this compound is depicted below.

Caption: 2D structure of this compound.

Synthesis and Reactivity

Proposed Synthesis Pathway

One potential route could start with the chlorination of 4-fluorotoluene.[8] This could be followed by a radical substitution to halogenate the methyl group, which is then converted to an alcohol. Subsequent reaction with a chlorinating agent would yield the final product.

A more direct, albeit potentially lower-yielding, approach could involve the Friedel-Crafts acylation of 1-chloro-4-fluorobenzene, followed by reduction and chlorination.

A generalized synthetic workflow is outlined below:

SynthesisWorkflow Start 4-Fluorobenzene Step1 Chlorination Start->Step1 Cl₂, FeCl₃ Intermediate1 1-Chloro-4-fluorobenzene Step1->Intermediate1 Step2 Alkylation with 2-chloroethanol Intermediate1->Step2 NaOH Product This compound Step2->Product

Caption: A proposed two-step synthesis pathway.[1]

Reactivity Profile

The chemical behavior of this compound is dictated by its functional groups:

  • Nucleophilic Substitution: The chlorine atom on the ethyl side chain is susceptible to nucleophilic substitution reactions. This makes the compound a useful building block for introducing the 2-(2-chloro-4-fluorophenyl)ethyl moiety into larger molecules.

  • Electrophilic Aromatic Substitution: The benzene ring can undergo further electrophilic substitution, with the directing effects of the existing substituents influencing the position of new functional groups. The fluorine and chlorine atoms are ortho, para-directing, while the chloroethyl group is also weakly ortho, para-directing.

  • Oxidation and Reduction: The chloroethyl group can be oxidized or reduced under appropriate conditions to yield corresponding alcohols, aldehydes, or alkanes.[1]

Experimental Protocols: A Representative Example

While a specific protocol for synthesizing the title compound is not available, the following procedure for a related compound, 1-(2-Chloroethyl)-3-fluorobenzene, illustrates the general principles of converting a phenylethanol to a phenylethyl chloride.[9]

Protocol: Synthesis of 1-(2-Chloroethyl)-3-fluorobenzene from 2-(3-fluorophenyl)ethanol[9]

  • Reaction Setup: To a stirred solution of triphenylphosphine (1.70 g, 6.5 mmol, 1.3 equiv) in carbon tetrachloride (5.0 mL) at room temperature, add 2-(3-fluorophenyl)ethanol (620 µL, 5.0 mmol, 1.0 equiv) under an argon atmosphere.

  • Reaction Conditions: The resulting mixture is heated to 90 °C and stirred for an additional 1 hour.

  • Workup: The mixture is filtered through a pad of Celite.

  • Purification: The filtrate is concentrated under reduced pressure to yield the chloride product.

This protocol, known as the Appel reaction, demonstrates a common method for converting alcohols to alkyl chlorides, a key transformation that would be necessary in many potential synthetic routes to the title compound.

Applications and Future Directions

As a halogenated aromatic compound, this compound holds promise as a versatile intermediate in several areas:

  • Pharmaceuticals: The 2-phenylethylamine scaffold is a common motif in many centrally acting drugs. This compound could serve as a precursor for novel psychoactive compounds or other therapeutic agents.

  • Agrochemicals: The introduction of halogen atoms into organic molecules is a well-established strategy for enhancing the efficacy and metabolic stability of pesticides and herbicides.

  • Materials Science: Fluorinated aromatic compounds are of interest in the development of polymers and other materials with unique properties.

Future research will likely focus on the development of efficient and scalable synthetic routes to this compound and an exploration of its utility in the synthesis of novel, high-value molecules.

References

  • Buy this compound (EVT-2731190) - EvitaChem.
  • 1-(2-chloroethyl)-4-fluorobenzene synthesis - ChemicalBook.
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  • 1-(2-Chloroethyl)-4-fluorobenzene - Appretech Scientific Limited. [Link]

  • 2-(1-Chloroethyl)-4-fluoro-1-methylbenzene | C9H10ClF | CID - PubChem. [Link]

  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google P
  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-fluoroaniline as raw material - Google P
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  • 2-Chloro-4-fluorotoluene | C7H6ClF | CID 96747 - PubChem - NIH. [Link]

  • 1-Chloro-2-fluorobenzene | C6H4ClF | CID 9583 - PubChem. [Link]

  • 2-Chloro-1-fluoro-4-methylbenzene | CAS#:1513-25-3 | Chemsrc. [Link]

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Sources

An In-depth Technical Guide to 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene, a halogenated aromatic hydrocarbon with significant, yet underexplored, potential in medicinal chemistry. We delve into the molecule's core physicochemical properties, plausible synthetic routes, and its intrinsic reactivity profile. The primary focus is on its strategic application as a scaffold for targeted covalent inhibitors and as a precursor for fluorine-18 based Positron Emission Tomography (PET) imaging agents. Detailed experimental workflows, mechanistic diagrams, and synthetic protocols are provided to empower researchers, scientists, and drug development professionals to leverage this compound's unique structural attributes in their discovery programs.

Introduction and Molecular Profile

This compound (CAS Number: 1260657-04-2) is an organic compound featuring a benzene ring substituted with three key functional groups: a fluorine atom at the 4-position, a chlorine atom at the 2-position, and a 2-chloroethyl group at the 1-position.[1] This specific arrangement of halogens and a reactive alkylating chain presents a unique combination of properties that are highly desirable in modern drug design.

The fluorobenzene moiety is a well-established pharmacophore known to enhance metabolic stability, modulate lipophilicity, and improve bioavailability.[2][3][4] The 2-chloroethyl group, analogous to the reactive warhead in nitrogen mustards, serves as a potent electrophile capable of forming covalent bonds with biological nucleophiles.[5] This dual functionality positions the molecule as a valuable starting point for the development of highly specific and potent therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. This data is critical for understanding its potential behavior in both chemical reactions and biological systems.

PropertyValueReference
CAS Number 1260657-04-2[1]
IUPAC Name This compound[1]
Molecular Formula C₈H₇Cl₂F[1]
Molecular Weight 195.05 g/mol [1]
SMILES C1=CC(=C(C=C1F)Cl)CCCl[1]
InChI Key XDFYCXKJJYDKRS-UHFFFAOYSA-N[1]

Synthesis and Manufacturing Considerations

The synthesis of this compound can be approached through several routes. A logical and scalable pathway involves the functionalization of a commercially available fluorinated starting material. Below is a proposed two-step synthesis starting from 2-(4-fluorophenyl)ethanol, which leverages standard, well-understood organic transformations.

Proposed Synthetic Workflow

The synthesis begins with the ortho-chlorination of 2-(4-fluorophenyl)ethanol, followed by the conversion of the primary alcohol to the corresponding alkyl chloride.

G A 2-(4-Fluorophenyl)ethanol B 2-(2-Chloro-4-fluorophenyl)ethanol A->B  Step 1: Ortho-Chlorination  Reagents: SO2Cl2, Acetonitrile C This compound B->C  Step 2: Appel Reaction  Reagents: CCl4, PPh3

Caption: Proposed two-step synthesis of the title compound.
Detailed Synthetic Protocol

Step 1: Synthesis of 2-(2-Chloro-4-fluorophenyl)ethanol

  • To a stirred solution of 2-(4-fluorophenyl)ethanol (1.0 eq) in acetonitrile at 0 °C, add sulfuryl chloride (SO₂Cl₂, 1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-(2-chloro-4-fluorophenyl)ethanol.

Step 2: Synthesis of this compound

  • Under an inert argon atmosphere, dissolve triphenylphosphine (PPh₃, 1.3 eq) in carbon tetrachloride (CCl₄).[6]

  • To this stirred solution, add 2-(2-chloro-4-fluorophenyl)ethanol (1.0 eq) at room temperature.[6]

  • Heat the resulting mixture to 90 °C and stir for 1-2 hours.[6]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove triphenylphosphine oxide.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography to afford the final product, this compound.[6]

Core Reactivity and Mechanistic Insights

The medicinal chemistry applications of this molecule are dictated by the reactivity of its two key functionalities: the electrophilic 2-chloroethyl group and the metabolically robust fluorinated aromatic ring.

The Electrophilic 2-Chloroethyl "Warhead"

The 2-chloroethyl group is a classic electrophilic moiety, susceptible to attack by a variety of biological and chemical nucleophiles.[5] The chlorine atom serves as a good leaving group, enabling reactions via direct nucleophilic substitution (Sɴ2).[5] This reactivity is the cornerstone of its potential as a covalent modifier of proteins. The reaction rate is dependent on both the concentration of the substrate and the attacking nucleophile.[5] Strong nucleophiles and polar aprotic solvents favor this bimolecular substitution pathway.[5]

The Influential Fluorobenzene Ring

The incorporation of fluorine into pharmaceutical candidates is a widely adopted strategy to enhance drug-like properties.[7]

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by Cytochrome P450 enzymes. Placing fluorine at the para-position can effectively block this common site of metabolic attack, prolonging the drug's half-life and increasing its overall exposure.[2]

  • Potency and Binding: Fluorine's high electronegativity can alter the electronic profile of the molecule, influencing pKa and creating favorable interactions (e.g., hydrogen bonds, dipole-dipole) within a protein's binding pocket, which can enhance potency.[2][3]

  • Membrane Permeability: The substitution of hydrogen with fluorine increases lipophilicity, which can improve the molecule's ability to cross cellular membranes and enhance bioavailability.[3][8]

Potential Application I: Targeted Covalent Inhibitors

The most compelling application of this compound is as a foundational scaffold for designing targeted covalent inhibitors (TCIs).[9] TCIs first bind non-covalently to their target protein, and this proximity allows a reactive electrophile on the inhibitor to form a permanent covalent bond with a nearby nucleophilic amino acid residue (e.g., Cysteine, Serine, Lysine).[9][10] This results in irreversible inhibition of the protein's function.

G cluster_0 Protein Active Site Protein Target Protein (with Cys-SH) Complex Non-covalent Complex Protein->Complex Inhibitor Scaffold-Cl-Et Inhibitor->Complex Reversible Binding Covalent_Adduct Covalent Adduct (Irreversible Inhibition) Complex->Covalent_Adduct Covalent Bond Formation (S-alkylation)

Caption: Mechanism of targeted covalent inhibition.

This scaffold provides the reactive chloroethyl "warhead." A drug discovery program would involve appending additional chemical moieties to the fluorobenzene ring to confer high-affinity, non-covalent binding to a specific target protein. The goal is to create a molecule that selectively binds to its intended target before the covalent reaction occurs, thereby minimizing off-target effects.[9] This strategy has proven highly successful in developing potent and selective drugs, particularly in oncology.[11][12]

Workflow for Covalent Inhibitor Development
  • Target Identification: Identify a protein of interest with a suitably located, non-catalytic nucleophilic residue (e.g., a cysteine) accessible for covalent modification.

  • Fragment-Based Elaboration: Use this compound as a starting fragment. Synthesize a library of derivatives by modifying the aromatic ring to enhance non-covalent binding affinity for the target.

  • Biochemical Assays: Screen the library for time-dependent inhibition of the target protein to identify compounds that demonstrate covalent reactivity.

  • Mass Spectrometry Validation: Confirm covalent bond formation by incubating the hit compounds with the target protein and analyzing the resulting complex by mass spectrometry to observe the expected mass shift.

  • Cellular and In Vivo Studies: Advance lead compounds into cellular assays to assess target engagement and functional effects, followed by pharmacokinetic and efficacy studies in animal models.

Potential Application II: Precursor for PET Radioligands

The presence of a fluorine atom makes this scaffold an excellent candidate for the development of Positron Emission Tomography (PET) imaging agents. PET is a powerful non-invasive imaging technique used in clinical diagnostics and drug development to visualize and quantify physiological processes in vivo.[7][13] Fluorine-18 (¹⁸F) is the most commonly used radionuclide for PET due to its convenient half-life (109.8 min) and low positron energy, which results in high-resolution images.[13][14]

Derivatives of this compound can be designed to bind with high affinity and selectivity to a specific biological target (e.g., a receptor, enzyme, or transporter). A ¹⁸F-labeled version can then be synthesized to serve as a PET tracer, enabling the visualization of that target's distribution and density in living subjects.[15][16]

Conceptual Radiosynthesis Workflow

The synthesis of an ¹⁸F-labeled tracer requires the introduction of the radionuclide in the final synthetic step. This is typically achieved by nucleophilic substitution on a precursor molecule containing a suitable leaving group.

G A Precursor Molecule (e.g., Nitro or Trimethylammonium triflate substituent) C Nucleophilic Radiofluorination A->C B [18F]Fluoride Production (Cyclotron) B->C [K/K222]+[18F]− D [18F]-Labeled Tracer C->D E Purification (HPLC) D->E F Quality Control E->F G In vivo PET Imaging F->G

Caption: General workflow for ¹⁸F-PET tracer synthesis and application.
Protocol for Evaluating Covalent Modification by Mass Spectrometry
  • Protein Preparation: Prepare a solution of a model nucleophilic protein (e.g., Human Serum Albumin, which contains a reactive cysteine) at a concentration of 10 µM in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: Add this compound (from a 10 mM DMSO stock) to the protein solution to a final concentration of 100 µM (10-fold excess).

  • Time Course: Incubate the mixture at 37 °C. Remove aliquots at various time points (e.g., 0, 1, 4, and 24 hours).

  • Sample Preparation: Desalt the protein samples using a C4 ZipTip or similar method to remove excess inhibitor and buffer salts.

  • Mass Spectrometry Analysis: Analyze the samples using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Data Analysis: Deconvolute the resulting mass spectra. A successful covalent modification will be indicated by the appearance of a new peak corresponding to the mass of the protein plus the mass of the inhibitor fragment (Mass of C₈H₇ClF = 157.04 Da, as HCl is lost).

Conclusion

This compound is more than a simple halogenated intermediate; it is a strategically designed scaffold that embodies several key principles of modern medicinal chemistry. Its reactive chloroethyl group offers a direct path to the development of targeted covalent inhibitors, a class of drugs with proven therapeutic success. Simultaneously, its fluorobenzene core provides enhanced pharmacokinetic properties and a handle for the synthesis of ¹⁸F-labeled PET imaging agents. This dual-purpose potential makes it an exceptionally valuable tool for researchers in both therapeutic and diagnostic development. The methodologies and insights presented in this guide are intended to provide a solid foundation for unlocking the full potential of this versatile molecule.

References

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Structural Elucidation & Analytical Protocols for Fluorinated Phenethyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In modern medicinal chemistry, the strategic incorporation of fluorine is a pivotal tactic to modulate pharmacokinetics.[1][2] Approximately 20-25% of drugs currently on the market contain at least one fluorine atom. Fluorinated phenethyl chloride derivatives (specifically 1-(2-chloroethyl)-x-fluorobenzene) serve as critical electrophilic building blocks for synthesizing fluorinated phenethylamines, a scaffold ubiquitous in dopamine reuptake inhibitors, anti-arrhythmic agents (e.g., Sotalol analogs), and novel psychoactive substances for neuropsychiatric research.

This technical guide provides a rigorous framework for the structural analysis of these derivatives. Unlike standard alkyl halides, the presence of the fluorine atom introduces unique spectroscopic signatures—specifically spin-spin coupling in NMR and distinct fragmentation pathways in MS—that require specialized interpretation protocols.

Core Chemical Context
  • Target Analyte: 1-(2-chloroethyl)-4-fluorobenzene (and its ortho/meta isomers).

  • Role: Intermediate for nucleophilic substitution (

    
    ) to introduce the fluorophenethyl moiety.
    
  • Critical Quality Attribute (CQA): Positional isomer purity (

    
    - vs 
    
    
    
    -) and absence of the precursor alcohol.

Structural Considerations & Reactivity[3][4]

The introduction of fluorine onto the aromatic ring alters the electronic landscape of the phenethyl chloride.

  • Dipole & Lipophilicity: The high electronegativity of fluorine (

    
    ) creates a strong dipole. However, the C-F bond is non-polarizable, increasing lipophilicity (LogP) compared to the non-fluorinated analog. This enhances blood-brain barrier (BBB) permeability in downstream pharmaceutical applications.
    
  • Metabolic Stability: Substitution at the para position blocks metabolic oxidation by Cytochrome P450 enzymes, a primary rationale for its use in drug design.

Table 1: Comparative Physicochemical Properties
PropertyPhenethyl Chloride4-Fluorophenethyl ChlorideAnalytical Implication
Molecular Weight 140.61158.60Distinct Molecular Ion (

)
C-X Bond Length C-H: 1.09 ÅC-F: 1.35 ÅSteric demand is low (Bioisostere to H)
Electronic Effect NeutralInductive withdrawal (-I), Mesomeric donation (+M)Shielding/Deshielding in NMR
Lipophilicity (

)
0.00+0.14Altered RT in Reverse-Phase HPLC

Spectroscopic Characterization: The Core Protocol

Nuclear Magnetic Resonance (NMR)

The definitive identification of fluorinated derivatives relies on the interplay between


, 

, and

nuclei. The fluorine atom acts as a "spy nucleus," providing clean, background-free data with significant coupling constants.

F NMR: The First Line of Defense

Before running proton NMR, a


F scan is the most efficient purity check.
  • Chemical Shift: Ar-F signals typically appear between -100 and -130 ppm (relative to

    
    ).
    
  • Isomer Differentiation:

    • Ortho (-F):

      
       -110 to -118 ppm (shifts downfield due to proximity to the alkyl chain).
      
    • Para (-F):

      
       -115 to -125 ppm.
      
    • Meta (-F):

      
       -110 to -115 ppm.
      
    • Protocol: Integration of these peaks allows for quantitative assessment of isomeric impurities without interference from solvent or water peaks.


NMR: Coupling Patterns

The ethyl chain (


) appears as two triplets, but the aromatic region is complex due to H-F coupling.
  • Alpha-Methylene (

    
    ):  Triplet, 
    
    
    
    ppm (
    
    
    Hz).
  • Beta-Methylene (

    
    ):  Triplet, 
    
    
    
    ppm (
    
    
    Hz).
  • Aromatic Region (4-Fluoro isomer):

    • Exhibits a characteristic "roofing" effect.

    • Protons ortho to Fluorine: Split by H-H (

      
       Hz) AND H-F (
      
      
      
      Hz). Result: Pseudo-quartets or complex multiplets.
    • Protons meta to Fluorine: Split by H-H (

      
      ) and H-F (
      
      
      
      Hz).

NMR: The J-Coupling Ruler

Carbon NMR is definitive because the C-F coupling constants are massive and predictable.

  • C-F (ipso): Doublet,

    
    .
    
  • C-H (ortho): Doublet,

    
    .
    
  • C-H (meta): Doublet,

    
    .
    
  • C-H (para): Doublet,

    
     (often unresolved).
    
Visualization: NMR Structural Assignment Workflow

The following decision tree outlines the logical flow for assigning the structure and ensuring isomeric purity.

NMR_Workflow Start Crude Sample (Fluorinated Phenethyl Chloride) F19 1. Run 19F NMR (Uncoupled) Start->F19 Check_Peaks Analyze Peak Count & Integration F19->Check_Peaks Single Single Peak (-115 to -125 ppm) Check_Peaks->Single Pure Multiple Multiple Peaks Check_Peaks->Multiple Mixture H1 2. Run 1H NMR Single->H1 Isomer_Check Identify Impurities (Ortho/Meta isomers) Multiple->Isomer_Check Arom_Pattern Analyze Aromatic Region H1->Arom_Pattern AA_BB AA'BB' / AA'XX' Pattern (Para-substitution) Arom_Pattern->AA_BB Symmetric Complex Complex Multiplet (Ortho/Meta) Arom_Pattern->Complex Asymmetric C13 3. Run 13C NMR AA_BB->C13 Coupling Verify 1J_CF (~245 Hz) C13->Coupling Final Structure Confirmed Coupling->Final

Figure 1: Logical workflow for the NMR-based structural assignment of fluorinated aromatics, prioritizing


F screening to detect isomeric impurities immediately.

Mass Spectrometry: Fragmentation & Isotope Signatures

Mass spectrometry (GC-MS) provides orthogonal validation, particularly for the alkyl chloride moiety.

The Chlorine Signature

The presence of a chlorine atom provides a self-validating isotopic pattern.

  • M+ / M+2 Ratio: The natural abundance of

    
     (75.78%) and 
    
    
    
    (24.22%) dictates a 3:1 intensity ratio for the molecular ion (
    
    
    ) and the isotope peak (
    
    
    ).
  • Observation: For 1-(2-chloroethyl)-4-fluorobenzene, look for

    
     158 and 160 in a 3:1 ratio.
    
Fragmentation Pathway

The fragmentation is dominated by benzylic cleavage, but the fluorine atom shifts the mass of the characteristic tropylium ion.

  • Molecular Ion (

    
    ): 
    
    
    
    158.
  • Benzylic Cleavage: Loss of the chloromethyl radical (

    
    ) is possible but less common than the loss of 
    
    
    
    .
  • Formation of Fluorotropylium: The loss of

    
     or sequential loss of 
    
    
    
    and rearrangement leads to the Fluorotropylium ion (
    
    
    )
    .
    • Standard Tropylium:

      
       91.
      
    • Fluorotropylium:

      
       109 (
      
      
      
      ).
    • Diagnostic Value: A base peak at

      
       109 is the fingerprint of the 4-fluorobenzyl moiety.
      
Visualization: MS Fragmentation Pathway

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 158 / 160 (3:1) Path_A Loss of Cl radical (Benzylic Stabilization) M_Ion->Path_A Cation_1 Phenethyl Cation [Ar-CH2-CH2]+ Path_A->Cation_1 Rearrange Rearrangement (- C2H4) Cation_1->Rearrange Tropylium Fluorotropylium Ion (C7H6F+) m/z 109 Rearrange->Tropylium Base Peak

Figure 2: Proposed fragmentation pathway in Electron Impact (EI) MS. The shift from m/z 91 to m/z 109 confirms the presence of fluorine on the aromatic ring.

Experimental Protocol: Synthesis Verification

This protocol validates the conversion of 4-fluorophenethyl alcohol to the chloride using Thionyl Chloride (


).

Safety Note: Thionyl chloride is corrosive and releases HCl/SO2 gas. Work in a fume hood.

Step 1: Reaction Monitoring (TLC/GC)
  • TLC Mobile Phase: 10% Ethyl Acetate in Hexane.

  • Visualization: UV light (254 nm).

  • Validation: The alcohol (starting material) will have a lower

    
     (approx 0.2-0.3) due to hydrogen bonding. The chloride (product) will move to the solvent front (
    
    
    
    approx 0.7-0.8).
  • End-point: Complete disappearance of the lower spot.

Step 2: IR Spectroscopy (Quick Check)

Before full NMR characterization, use FTIR for a "Go/No-Go" decision.

  • Target Signal 1 (Disappearance): Broad O-H stretch at

    
    . If this exists, the reaction is incomplete.
    
  • Target Signal 2 (Appearance): C-Cl stretch (alkyl) typically found in the fingerprint region,

    
    .
    
Step 3: Purity Calculation


  • Use GC-FID or

    
     NMR integration for this calculation. In NMR, compare the integration of the 
    
    
    
    -methylene triplet (
    
    
    ) against any residual
    
    
    -methylene signal of the alcohol (
    
    
    ).

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard reference for J-coupling values).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzene, (2-chloroethyl)-. NIST Chemistry WebBook. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.

Sources

Reactivity profile of the 2-chloroethyl group in fluorobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Reactivity Profile of the 2-Chloroethyl Group in Fluorobenzenes

Abstract

This technical guide offers a comprehensive examination of the reactivity profile of the 2-chloroethyl group when attached to a fluorobenzene scaffold. Molecules bearing the (2-chloroethyl)fluorobenzene moiety are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, owing to the distinct and often orthogonal reactivity of the alkyl halide and the substituted aromatic ring.[1][2][3] This document delineates the core reaction pathways—nucleophilic substitution, elimination, and intramolecular cyclization—governing the 2-chloroethyl side chain. It provides field-proven insights into the electronic interplay between the fluorine substituent and the reactive side chain, explaining the causality behind experimental outcomes and offering detailed, self-validating protocols for key transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical behavior of this versatile functional group.

The Electronic Landscape: A Tale of Two Moieties

The reactivity of a (2-chloroethyl)fluorobenzene derivative is not merely the sum of its parts but a consequence of the electronic dialogue between the aromatic ring and the aliphatic side chain. A nuanced understanding of this interplay is critical for predicting reaction outcomes and designing selective synthetic strategies.

The Fluorobenzene Ring: An Anomalous Activator/Deactivator

The fluorine atom exerts a powerful, distance-dependent inductive electron-withdrawing effect (-I) due to its high electronegativity.[4] This effect decreases the overall electron density of the aromatic ring, rendering it less nucleophilic and thus deactivated towards electrophilic aromatic substitution (EAS) compared to benzene.[5]

However, fluorine also possesses lone pairs in 2p orbitals, which can overlap effectively with the 2p orbitals of the aromatic carbon atoms.[5][6] This results in a positive mesomeric or resonance effect (+M), donating electron density back into the π-system, particularly at the ortho and para positions.[4][7] While the inductive effect generally outweighs the resonance effect, making the ring net deactivated, the resonance effect is strong enough to direct incoming electrophiles to the ortho and para positions.[6][8] This dualistic nature makes fluorobenzene's reactivity unique among halobenzenes.[5] For nucleophilic aromatic substitution (SNAr), the carbon-fluorine bond is exceptionally strong, and the ring is not sufficiently electron-poor for substitution unless activated by potent electron-withdrawing groups like nitro groups in the ortho or para positions.[9][10][11]

The 2-Chloroethyl Side Chain: The Primary Electrophilic Center

The 2-chloroethyl group presents a primary alkyl chloride, a classic electrophilic site highly susceptible to nucleophilic attack. The chlorine atom serves as a good leaving group, and the adjacent methylene carbon is the primary target for a variety of nucleophiles. This side chain is the principal locus of reactivity under most nucleophilic conditions, engaging primarily in S_N2 and E2 reaction pathways.[12][13]

Core Reactivity Pathways of the 2-Chloroethyl Group

The fate of the 2-chloroethyl group is determined by a competition between substitution and elimination, governed by the nature of the nucleophile/base, solvent, and temperature.

Nucleophilic Substitution (S_N2)

Bimolecular nucleophilic substitution (S_N2) is the most common and synthetically valuable reaction pathway for (2-chloroethyl)fluorobenzenes.[12] This reaction proceeds via a concerted mechanism where the nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single step.

This pathway is favored by:

  • Strong, non-bulky nucleophiles: Amines, thiolates, alkoxides, and cyanide are excellent candidates.[12]

  • Polar aprotic solvents: Solvents like DMF, DMSO, or acetonitrile stabilize the transition state.

  • Moderate temperatures: Higher temperatures can begin to favor the competing elimination reaction.

The synthesis of fluorinated phenethylamines, a critical scaffold in many pharmaceuticals, relies heavily on this reaction.[14][15]

E2_vs_SN2 Start (F-Ar)-CH₂-CH₂-Cl SN2_Product S_N2 Product (F-Ar)-CH₂-CH₂-Nu Start->SN2_Product S_N2 Path E2_Product E2 Product (F-Ar)-CH=CH₂ Start->E2_Product E2 Path Reagent_SN2 Strong, non-bulky Nucleophile (e.g., NH₃) Reagent_SN2->Start Reagent_E2 Strong, bulky Base (e.g., KOtBu) Reagent_E2->Start

Caption: Competing S_N2 and E2 pathways for (2-chloroethyl)fluorobenzene.

Intramolecular Cyclization

The 2-chloroethyl group can participate in intramolecular cyclization reactions, a powerful strategy for constructing heterocyclic systems. The specific outcome depends on the nature of other functional groups present in the molecule.

  • Friedel-Crafts Type Cyclization: If the side chain is appropriately modified (e.g., converted to an acyl chloride), an intramolecular Friedel-Crafts reaction can occur, where the aromatic ring acts as the nucleophile to form a cyclic ketone. [16][17]* Heterocycle Formation: A more common and highly significant pathway involves the cyclization of derivatives where a nucleophilic heteroatom is tethered to the fluorophenyl ring. For example, N-phenyl-N'-(2-chloroethyl)ureas are known to cyclize into highly reactive N-phenyl-4,5-dihydrooxazol-2-amine intermediates, which then act as potent protein alkylating agents. [18]This mechanism is a cornerstone of the bioactivity of certain anticancer compounds.

Caption: Cyclization of a urea derivative to an active alkylating agent. [18]

Experimental Protocols & Data

The following protocols are representative methodologies for exploring the reactivity of (2-chloroethyl)fluorobenzenes. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: S_N2 Amination to Synthesize N-(2-(4-Fluorophenyl)ethyl)aniline

This protocol describes the reaction of 1-(2-chloroethyl)-4-fluorobenzene with aniline, a classic S_N2 reaction.

  • Materials:

    • 1-(2-chloroethyl)-4-fluorobenzene (1.0 eq)

    • Aniline (2.5 eq, to act as both nucleophile and base)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Sodium iodide (NaI, 0.1 eq, catalytic)

    • Diethyl ether

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add 1-(2-chloroethyl)-4-fluorobenzene, aniline, and catalytic sodium iodide.

    • Add anhydrous DMF to achieve a substrate concentration of approximately 0.5 M.

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

    • Separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove excess aniline), water, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure N-(2-(4-fluorophenyl)ethyl)aniline.

Protocol 2: E2 Elimination to Synthesize 4-Fluorostyrene

This protocol utilizes a strong, bulky base to favor the elimination pathway.

  • Materials:

    • 1-(2-chloroethyl)-4-fluorobenzene (1.0 eq)

    • Potassium tert-butoxide (KOtBu, 1.5 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Diethyl ether

    • Saturated ammonium chloride solution (NH₄Cl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 1-(2-chloroethyl)-4-fluorobenzene in anhydrous THF in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve potassium tert-butoxide in anhydrous THF.

    • Slowly add the KOtBu solution to the substrate solution via a syringe or dropping funnel.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

    • Quench the reaction by carefully adding saturated NH₄Cl solution.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Filter and carefully concentrate the solvent under reduced pressure (product is volatile) to obtain crude 4-fluorostyrene. Further purification can be achieved by vacuum distillation.

Data Summary: S_N2 vs. E2 Competition

The choice of reagent and conditions dictates the product distribution. The following table summarizes expected outcomes.

Parameter Favors S_N2 Pathway Favors E2 Pathway Rationale
Reagent Strong, non-bulky nucleophile (e.g., NaN₃, NaCN, RNH₂)Strong, bulky base (e.g., KOtBu, LDA)Steric hindrance prevents the bulky base from attacking the carbon center, promoting proton abstraction instead.
Temperature Lower to moderate (25-80 °C)Higher ( > 80 °C)Elimination has a higher activation energy and is entropically favored at higher temperatures.
Solvent Polar aprotic (e.g., DMF, DMSO)Less polar or coordinating (e.g., THF, t-BuOH)Polar aprotic solvents stabilize the S_N2 transition state.

Conclusion

The reactivity of the 2-chloroethyl group in fluorobenzenes is a well-defined yet versatile system for synthetic chemists. The primary alkyl chloride is the dominant site of reactivity, readily undergoing S_N2 reactions with a wide array of nucleophiles under mild conditions. This pathway provides a robust entry into valuable scaffolds like fluorinated phenethylamines. However, by employing strong, sterically hindered bases and elevated temperatures, the reaction can be selectively channeled through an E2 elimination pathway to furnish fluorinated styrenes. Furthermore, the potential for intramolecular cyclization in appropriately designed derivatives adds another layer of synthetic utility, particularly in the development of bioactive molecules and complex heterocyclic systems. A thorough understanding of these competing pathways, guided by the principles outlined in this guide, empowers researchers to harness the full synthetic potential of (2-chloroethyl)fluorobenzene building blocks.

References

  • Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? (2025). Chemistry Stack Exchange.
  • Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Trifl
  • Electrophilic arom
  • Identifying side products in Friedel-Crafts acylation of fluorobenzene. (2025). Benchchem.
  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (2025).
  • 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene.EvitaChem.
  • Method for acylating fluorobenzene.
  • Electrophilic Aromatic Substitution AR5. Directing Effects.csbsju.edu.
  • Explain why fluorobenzene is more reactive than chlorobenzene. (2024). Pearson+.
  • Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021). International Journal of Advanced Chemistry Research.
  • New process for friedel-crafts reaction, and catalyst therefore.
  • An In-depth Technical Guide on the Reactivity of 1-Chloro-4-[(2-chloroethyl)thio]benzene with Nucleophiles. (2025). Benchchem.
  • (2-chloro-1-fluoroethyl)benzene. (2025).
  • Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40. (2011). PubMed.
  • Elimination Reactions - Mechanism, Types and Examples. (2024). Allen.
  • NN-dimethyl-2-fluoro-2-phenylethylamine: preparation and solvolysis in aqueous acetone.Journal of the Chemical Society C: Organic.
  • Nucleophilic Reactions of Benzene Deriv
  • 16.
  • Rate of EAS in chlorobenzene and fluorobenzene. (2016). Chemistry Stack Exchange.
  • 1-BROMO-4-(2-CHLOROETHYL)BENZENE synthesis.ChemicalBook.
  • Nucleophilic Substitution Reactions - Haloarenes. (2026).
  • Explain the nucleophilic substitution reaction of chlorobenzene. (2025). askIITians.
  • The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance. (2025). Benchchem.
  • Elimination Reactions: E1 and E2 mechanisms-Part-II.MSc Chemistry, Paper No. 9: Organic Chemistry-III (Reaction Mechanism-2).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Elimin
  • Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts. (2021). RSC Advances.
  • Elimin
  • Preparation of (2-chloroethyl)benzene.PrepChem.com.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applic
  • Process for preparing 2-chloro-4-fluorophenol.
  • FDA-Approved Fluorinated Heterocyclic Drugs
  • Ruthenium-Catalyzed Intramolecular Cyclization and Fluorination to Form 3-Fluorooxindoles. (2025).
  • Indeno[2,1‐c]fluorene Quasic[4]irculenes Through Intramolecular Cyclization. (2025). Angewandte Chemie International Edition.

  • A Technical Guide to 1-Chloro-4-[(2-chloroethyl)
  • Synthesis of Fluorinated Thiophenes and Their Analogues. (2025). ChemInform.
  • Synthesis of Phenethylamine‐Azulene Conjugates Enabled by Regioselective Ring Opening of Aziridines. (2024).

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Methodological & Application

Step-by-step preparation of indole derivatives from 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

From Precursor: 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene

Executive Summary & Scientific Rationale

Target Audience: Medicinal Chemists, Process Development Scientists. Core Scaffold: 5-Fluoroindole (a privileged structure in serotonin 5-HT receptor modulators and kinase inhibitors).

This guide details the conversion of This compound into N-substituted 5-fluoroindole derivatives. While traditional indole syntheses (e.g., Fischer, Leimgruber-Batcho) rely on hydrazines or nitrotoluenes, this protocol utilizes a "Phenethyl Halide Strategy" .

The Strategic Advantage

The starting material contains two electrophilic sites with distinct reactivity profiles:

  • Alkyl Chloride (C

    
    -Cl):  Susceptible to classical S
    
    
    
    2 nucleophilic substitution.
  • Aryl Chloride (C

    
    -Cl):  Inert to S
    
    
    
    Ar (due to lack of strong electron-withdrawing groups ortho/para) but highly reactive in Palladium-catalyzed cross-coupling.

The Route: We exploit this reactivity difference in a stepwise cascade:

  • Chemoselective N-Alkylation: Installing the amine handle.

  • Intramolecular Buchwald-Hartwig Amination: Closing the 5-membered ring to form a 5-fluoroindoline.

  • Oxidative Aromatization: Dehydrogenating the indoline to the target 5-fluoroindole.

Synthetic Workflow Visualization

The following diagram illustrates the transformation pathway and atom mapping.

IndoleSynthesis SM Starting Material 2-Chloro-1-(2-chloroethyl)- 4-fluorobenzene Inter1 Intermediate A N-Substituted Phenethylamine SM->Inter1 Step 1: R-NH2 SN2 Alkylation (NaI, K2CO3) Inter2 Intermediate B N-Substituted 5-Fluoroindoline Inter1->Inter2 Step 2: Pd-Cat Intramolecular Cyclization Product Final Target N-Substituted 5-Fluoroindole Inter2->Product Step 3: Oxidation (DDQ or MnO2)

Caption: Stepwise conversion of phenethyl chloride precursor to indole via indoline intermediate.

Detailed Experimental Protocols

Step 1: Chemoselective N-Alkylation

Objective: Displace the aliphatic chloride with a primary amine (R-NH


) without affecting the aryl chloride.
  • Reagents:

    • Substrate: this compound (1.0 equiv)

    • Amine: R-NH

      
       (3.0 – 5.0 equiv). Note: Excess is critical to prevent bis-alkylation.
      
    • Base: K

      
      CO
      
      
      
      (2.0 equiv)
    • Catalyst: NaI (0.1 equiv) - Finkelstein condition to accelerate reaction.

    • Solvent: Acetonitrile (MeCN) or DMF.

Protocol:

  • Dissolve the substrate in MeCN (0.2 M concentration).

  • Add K

    
    CO
    
    
    
    and NaI.
  • Add the primary amine. If the amine is volatile (e.g., methylamine), use a sealed tube.

  • Heat to 60–80 °C for 12–16 hours. Monitor by LCMS.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and water. Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    .[1][2]
  • Purification: Flash chromatography (typically Hexane/EtOAc) is usually required to remove traces of bis-alkylated byproduct.

Critical Insight: The aliphatic Cl is moderately reactive. Adding NaI converts the alkyl chloride to a transient alkyl iodide in situ, which is a superior electrophile (leaving group ability I


 > Cl

), significantly reducing reaction time.
Step 2: Intramolecular Buchwald-Hartwig Cyclization

Objective: Form the C-N bond between the secondary amine and the aryl chloride to generate the indoline core.

  • Reagents:

    • Substrate: Intermediate A (Phenethylamine)

    • Catalyst Source: Pd(OAc)

      
       (5 mol%) or Pd
      
      
      
      (dba)
      
      
      (2.5 mol%)
    • Ligand: RuPhos or XPhos (10 mol%). Bulky, electron-rich phosphines are mandatory.

    • Base: NaO

      
      Bu (Sodium tert-butoxide) (1.5 equiv)
      
    • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Protocol:

  • Charge a reaction vial with Intermediate A, Pd source, Ligand, and NaO

    
    Bu.
    
  • Evacuate and backfill with Nitrogen/Argon (3 cycles). Oxygen inhibits the catalyst.

  • Add anhydrous solvent via syringe.

  • Heat to 100 °C for 4–12 hours.

  • Workup: Filter through a pad of Celite to remove Pd black. Concentrate.

  • Purification: Silica gel chromatography.

Mechanistic Logic (Why this fails without specific ligands): Standard ligands (like PPh


) often fail here because the resulting Pd-amido intermediate is prone to 

-hydride elimination
, which would form an enamine/imine side product rather than the reductive elimination product (indoline). Bulky ligands like XPhos accelerate the reductive elimination step, favoring ring closure.
Step 3: Oxidative Aromatization (Indoline Indole)

Objective: Dehydrogenate the 5-membered ring to achieve aromaticity.

  • Option A: DDQ Oxidation (Preferred for small scale/high value)

    • Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 – 1.2 equiv).

    • Solvent: Dichloromethane (DCM) or 1,4-Dioxane.

    • Conditions: Room Temperature, 1–3 hours.

    • Note: DDQ is a potent hydride acceptor.

  • Option B: MnO

    
     Oxidation (Preferred for scale-up) 
    
    • Reagent: Activated MnO

      
       (10–20 equiv).
      
    • Solvent: DCM or Toluene (Reflux).

    • Note: Requires filtration but avoids the generation of hydroquinone byproducts associated with DDQ.

Protocol (DDQ Method):

  • Dissolve the 5-fluoroindoline (Intermediate B) in DCM (0.1 M).

  • Add DDQ portion-wise at 0 °C (exothermic), then warm to room temperature.

  • Monitor by TLC (Indoles fluoresce strongly under UV; Indolines do not).

  • Workup: Filter the reaction mixture through basic alumina or wash with saturated NaHCO

    
     to remove DDQ-H
    
    
    
    species.
  • Concentrate to yield the final N-substituted 5-fluoroindole .

Mechanistic Visualization: The Palladium Cycle

Understanding the catalytic cycle in Step 2 is crucial for troubleshooting.

PdCycle Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Ar-Cl insertion LigEx Amine Coordination & Deprotonation OxAdd->LigEx + Amine / Base RedElim Reductive Elimination (Product Release) LigEx->RedElim C-N Bond Formed RedElim->Pd0 Regenerate Pd(0)

Caption: Catalytic cycle for Intramolecular Buchwald-Hartwig Amination. Rate-limiting step is often Oxidative Addition into the aryl chloride.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Bis-alkylation (R-N(ArEt)

)
Increase amine equivalents to >5.0 or use slow addition of the alkyl chloride to the amine.
Stalled Reaction in Step 2 Catalyst Poisoning / OxidationEnsure rigorous degassing. Switch to pre-formed catalysts like Pd(dppf)Cl

or Pd-RuPhos G4 .
Enamine Byproduct in Step 2

-Hydride Elimination
Switch ligand to tBuXPhos or BrettPhos (steric bulk prevents

elim).
Incomplete Oxidation (Step 3) Wet Solvents / Old ReagentUse freshly activated MnO

or switch to DDQ in anhydrous dioxane.

References

  • Buchwald-Hartwig Amination (General)

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3] Reaction of aryl halides with primary, secondary, and tertiary amines. Journal of the American Chemical Society.[4]

  • Intramolecular Cyclization to Indolines

    • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition.

  • Dehydrogenation of Indolines (DDQ/MnO2)

    • Li, B., Wendlandt, A. E., & Stahl, S. S. (2019).[4] Quinone-Mediated Dehydrogenation of Indolines to Indoles.[4][5] Organic Letters.

  • Starting Material Reactivity

    • EvitaChem. (n.d.). This compound Reactions and Properties. 6

Sources

Application Notes and Protocols: Reagents for the Intramolecular Cyclization of 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The synthesis of polycyclic aromatic hydrocarbons is a cornerstone of medicinal chemistry and materials science. Specifically, fluorinated and chlorinated tetralin scaffolds are of significant interest due to their prevalence in pharmacologically active compounds. The strategic incorporation of halogen atoms can profoundly influence a molecule's metabolic stability, binding affinity, and overall bioactivity.[1][2] This document provides a detailed guide to the reagents and protocols for the intramolecular cyclization of 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene to yield 7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene. This transformation is a classic example of an intramolecular Friedel-Crafts alkylation, a powerful C-C bond-forming reaction.[3][4]

Core Mechanism: Intramolecular Friedel-Crafts Alkylation

The cyclization of this compound proceeds via an intramolecular Friedel-Crafts alkylation.[3][4] This reaction involves the formation of an electrophilic carbocation from the 2-chloroethyl side chain, which then attacks the electron-rich aromatic ring to form a new six-membered ring. The reaction is catalyzed by a Lewis acid or a strong protic acid.

The key steps of the mechanism are as follows:

  • Formation of the Electrophile: The Lewis acid catalyst coordinates to the chlorine atom of the 2-chloroethyl group, making it a better leaving group. This facilitates the formation of a primary carbocation.

  • Carbocation Rearrangement (Potential): Primary carbocations are inherently unstable and may undergo rearrangement to a more stable secondary carbocation via a hydride shift. However, in this specific case, the proximity of the aromatic ring allows for a direct attack.

  • Intramolecular Electrophilic Aromatic Substitution: The carbocation is attacked by the π-electrons of the aromatic ring in an intramolecular fashion. The substitution will occur at the position ortho to the ethyl group, leading to the formation of a cyclohexadienyl cation intermediate (also known as an arenium ion).

  • Deprotonation and Aromatization: A proton is eliminated from the arenium ion, restoring the aromaticity of the ring and yielding the final cyclized product, 7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene.

G cluster_0 Mechanism of Intramolecular Friedel-Crafts Alkylation A Starting Material: This compound C Formation of Carbocation-Lewis Acid Complex A->C + Catalyst (B) B Lewis Acid Catalyst (e.g., AlCl3) D Intramolecular Electrophilic Attack C->D Generates Electrophile E Arenium Ion Intermediate D->E Forms Sigma Complex F Deprotonation E->F Loses H+ G Product: 7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene F->G H Regenerated Catalyst F->H G cluster_1 Experimental Workflow for Cyclization Start Start: Reagents and Glassware Setup Reaction Setup (Inert Atmosphere) Start->Setup Addition Slow Addition of Substrate at 0°C Setup->Addition React Reaction at RT (Monitor by TLC/GC-MS) Addition->React Quench Quench with 1M HCl at 0°C React->Quench Workup Aqueous Workup (Extraction & Washes) Quench->Workup Dry Dry Organic Layer (Na2SO4 or MgSO4) Workup->Dry Concentrate Solvent Removal (Rotary Evaporator) Dry->Concentrate Purify Column Chromatography Concentrate->Purify End Pure Product: Characterization (NMR, MS) Purify->End

Sources

Application Notes & Protocols: Synthesis of Fluorinated Pharmaceutical Intermediates Using 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for leveraging 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene, a versatile and highly functionalized starting material, for the synthesis of key fluorinated pharmaceutical intermediates. We will explore its application in constructing complex heterocyclic scaffolds, focusing on the underlying reaction mechanisms, experimental design rationale, and step-by-step synthetic procedures. The protocols herein are designed to be self-validating, providing researchers with the tools to reliably produce valuable intermediates for drug discovery programs.

Introduction: The Strategic Value of this compound

This compound is a trifunctionalized aromatic compound, presenting three distinct reactive sites for synthetic elaboration. Its utility stems from the orthogonal reactivity of these sites:

  • The 2-Chloroethyl Group: This is the primary reactive handle, primed for intramolecular cyclization via Friedel-Crafts alkylation to form a new six-membered ring.[4][5] It can also undergo nucleophilic substitution (Sₙ2) to introduce heteroatoms, paving the way for diverse heterocyclic systems.[6][7]

  • The Aromatic Chlorine: This site is less reactive but can participate in cross-coupling reactions or nucleophilic aromatic substitution under more forcing conditions, allowing for late-stage diversification.

  • The Aromatic Fluorine: The most stable substituent, it imparts the desirable physicochemical properties associated with fluorination and serves as a critical element in the final target molecule's profile.[2][8]

This unique combination makes it an ideal precursor for building scaffolds such as fluorinated phenothiazines, benzothiazepines, and other polycyclic systems prevalent in pharmacologically active compounds.[9][10][11][12]

Core Synthetic Strategy: Intramolecular Friedel-Crafts Cyclization

A primary and powerful application of this starting material is the intramolecular Friedel-Crafts alkylation to construct a tetrahydronaphthalene core. This reaction is a classic example of electrophilic aromatic substitution.[13][14]

Mechanistic Rationale

The reaction is initiated by a strong Lewis acid, typically aluminum chloride (AlCl₃), which coordinates to the chlorine atom of the chloroethyl side chain. This coordination polarizes the C-Cl bond, making it a better leaving group and facilitating the formation of a primary carbocation or, more likely, a highly electrophilic carbon center within the Lewis acid complex.[5][14] This electrophile is positioned perfectly for an intramolecular attack by the electron-rich fluorobenzene ring, leading to the formation of a new six-membered ring. A subsequent deprotonation-aromatization step regenerates the aromatic system and releases the catalyst.

G cluster_start Step 1: Electrophile Generation cluster_cyclization Step 2: Intramolecular Attack cluster_end Step 3: Rearomatization Start This compound + AlCl₃ Complex Lewis Acid-Base Complex [R-CH₂-CH₂-Cl---AlCl₃] Start->Complex Coordination Electrophile Electrophilic Carbon Center [R-CH₂-CH₂⁺][AlCl₄⁻] Complex->Electrophile Heterolysis Arenium Sigma Complex (Arenium Ion) Electrophile->Arenium Electrophilic Aromatic Substitution Product Cyclized Product (Tetrahydronaphthalene derivative) Arenium->Product Deprotonation by [AlCl₄]⁻ Catalyst Regenerated AlCl₃ + HCl

Caption: General mechanism of intramolecular Friedel-Crafts cyclization.

Experimental Causality: Why Specific Conditions are Chosen
  • Lewis Acid Choice (AlCl₃): Aluminum chloride is a powerful Lewis acid, essential for activating the primary alkyl chloride, which is typically unreactive in Friedel-Crafts reactions.[4] A stoichiometric amount is often required because the product can also form a complex with AlCl₃.[13]

  • Solvent (e.g., Dichloromethane, DCE): Anhydrous, non-coordinating solvents are critical. The presence of water would quench the Lewis acid, while coordinating solvents would compete with the alkyl halide for the catalyst.

  • Temperature Control: These reactions are often exothermic. Starting at a low temperature (e.g., 0 °C) and allowing the reaction to warm slowly helps control the reaction rate, preventing the formation of polymeric side products and potential rearrangements.

Application Protocol 1: Synthesis of 7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene

This protocol details the direct cyclization of the starting material to form a key bicyclic intermediate, which can be further elaborated into more complex pharmaceutical targets.

Reaction Scheme
this compound

7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene

]; reagents [label=<

  • AlCl₃
  • CH₂Cl₂
  • 0 °C to rt

]; compound1 -> reagents [arrowhead=none]; reagents -> compound2; }

Caption: Synthesis of 7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene.

Materials and Reagents
ReagentCAS No.Molecular Wt.Amount (mmol)Equivalents
This compound200965-03-3195.0510.01.0
Aluminum Chloride (Anhydrous)7446-70-0133.3412.01.2
Dichloromethane (DCM, Anhydrous)75-09-284.93--
Hydrochloric Acid (1 M aq.)7647-01-0---
Saturated Sodium Bicarbonate (aq.)144-55-8---
Anhydrous Magnesium Sulfate7487-88-9120.37--
Step-by-Step Experimental Protocol
  • Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with anhydrous aluminum chloride (1.60 g, 12.0 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (40 mL) via cannula. Cool the resulting suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve this compound (1.95 g, 10.0 mmol) in anhydrous dichloromethane (10 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed.

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approx. 50 g) and 1 M HCl (20 mL). Caution: This is an exothermic process. Stir vigorously for 15 minutes until all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (20 mL), water (20 mL), saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a hexane gradient, to afford the pure product.

Expected Results & Characterization
ParameterExpected Value
Yield 75-85%
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃) δ (ppm): ~7.0 (d, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~2.9 (t, 2H, Ar-CH₂), ~2.6 (t, 2H, Ar-CH₂-CH₂), ~1.8 (m, 4H, -CH₂-CH₂-)
¹⁹F NMR (CDCl₃) A single multiplet corresponding to the fluorine on the aromatic ring.
Mass Spec (EI) m/z (M⁺): ~158.0 (corresponding to loss of HCl during cyclization, C₁₀H₁₀FCl). The molecular ion for C₁₀H₁₀FCl is expected. Correction: The product is C10H10FCl, MW 184.64. MS would show this parent ion.

Note: The expected NMR and MS data are illustrative. Actual values must be confirmed experimentally.

Application Protocol 2: Synthesis of a Fluorinated Dibenzothiazepine Precursor

This multi-step synthesis demonstrates the use of the chloroethyl group in a nucleophilic substitution reaction prior to a cyclization event, showcasing the compound's versatility in building complex heterocyclic scaffolds like dibenzothiazepines.[12]

Overall Synthetic Workflow

workflow A 2-Chloro-1-(2-chloroethyl) -4-fluorobenzene C Step 1: Sₙ2 Substitution (Thioether Formation) A->C B 2-Aminothiophenol B->C D Intermediate Thioether C->D E Step 2: Intramolecular Cyclization D->E F Fluorinated Dibenzothiazepine Precursor E->F

Caption: Multi-step workflow for a dibenzothiazepine precursor.

Step 1: Thioether Formation via Nucleophilic Substitution

Rationale: The first step involves an Sₙ2 reaction where the sulfur atom of 2-aminothiophenol acts as a potent nucleophile, displacing the chlorine atom of the chloroethyl side chain. A mild base like potassium carbonate is used to deprotonate the thiol, enhancing its nucleophilicity without causing unwanted side reactions with the amine or aromatic halides.

Protocol:

  • Setup: To a solution of 2-aminothiophenol (1.25 g, 10.0 mmol) in anhydrous DMF (30 mL), add potassium carbonate (2.07 g, 15.0 mmol).

  • Reagent Addition: Stir the mixture at room temperature for 15 minutes. Add a solution of this compound (1.95 g, 10.0 mmol) in DMF (10 mL) dropwise.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 6-8 hours, monitoring by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice water (100 mL). Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude material by column chromatography to yield the intermediate thioether.

Step 2: Intramolecular Cyclization

Rationale: The synthesized thioether can undergo various types of cyclization. A common method is a dehydrative cyclization (e.g., Pictet-Spengler type or Bischler-Napieralski analogue for N-acylated versions) or a Smiles rearrangement-type pathway to form the seven-membered ring characteristic of dibenzothiazepines.[9] The specific conditions (acidic, basic, or thermal) will depend on the desired final structure and oxidation state. The protocol below describes a general acid-catalyzed dehydrative cyclization.

Protocol:

  • Setup: Dissolve the intermediate thioether (10.0 mmol) in a suitable high-boiling solvent like toluene or xylene (50 mL).

  • Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, ~0.5 mmol).

  • Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove water formed during the reaction. Monitor the reaction for 8-12 hours.

  • Work-up: Cool the reaction mixture and wash with saturated sodium bicarbonate solution. Separate the organic layer, dry over magnesium sulfate, and concentrate.

  • Purification: Purify the resulting crude product by recrystallization or column chromatography to obtain the final dibenzothiazepine precursor.

Safety and Handling

  • This compound: This compound is a halogenated organic molecule and should be handled with care. It is classified as an irritant.[15] Avoid contact with skin and eyes, and do not inhale vapors. Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][15]

  • Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing HCl gas. Handle exclusively in a dry, inert atmosphere.

  • Solvents: Dichloromethane is a suspected carcinogen. Dimethylformamide (DMF) is a reproductive toxin. Handle all solvents in a fume hood.

  • Work-up: The quenching of Friedel-Crafts reactions is highly exothermic and releases HCl gas. Perform this step slowly and in a well-ventilated fume hood.

Conclusion

This compound stands out as a powerful and adaptable building block for accessing a wide array of fluorinated pharmaceutical intermediates. Its strategically placed functional groups allow for controlled, sequential reactions, including robust intramolecular Friedel-Crafts cyclizations and nucleophilic substitutions. The protocols detailed in this guide provide a solid foundation for researchers to construct complex molecular architectures, accelerating the development of next-generation fluorinated therapeutics.

References

  • Synthesis of Bioactive Fluorinated 10H-Phenothiazines and their Sulfone Derivatives. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.
  • Synthesis of Some New Fluorinated Phenothiazines. Asian Journal of Chemistry.
  • Synthesis of fluorinated analogues of SJG-136 and their DNA-binding potential. PubMed.
  • SYNTHESIS AND DIRECT FLUORINATION OF LBT-999 AND NEW CONFORMATIONALY RESTRICTED ANALOGUES. Source not specified.
  • Activity of N–H in phenothiazine derivatives: synthesis and applications in fluoride ions sensing and electrochromism.
  • 1-(2-chloroethyl)-4-fluorobenzene synthesis. ChemicalBook.
  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PMC.
  • Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents. Journal of the Serbian Chemical Society.
  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calcul
  • Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. Beilstein Journals.
  • Friedel–Crafts reaction. Wikipedia.
  • Synthesis of fluorinated pharmaceuticals.
  • Synthesis of Benzo[b]azepines with a Fluorin
  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI.
  • PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. HIMS - University of Amsterdam - Van 't Hoff Institute for Molecular Sciences.
  • Exploring (2-Chloroethyl)benzene: Properties, Applications, and Manufacturing Insights. Source not specified.
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
  • Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Research and Reviews: Journal of Medicinal and Organic Chemistry.
  • Friedel-Crafts Alkyl
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI.
  • Friedel–Crafts Acyl
  • Friedel Crafts Acylation And Alkyl
  • Buy this compound (EVT-2731190). EvitaChem.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorin
  • A Comparative Analysis of the Reactivity of 1- Chloro-2-(2-chloroethyl)benzene and 1-Chloro-4. Benchchem.
  • Switchable Multicomponent Cyclization Reactions to Access Fluoroalkylated Dihydropyrimidines and Pyrimidines under Solvent‐Free Conditions.
  • Geminal homologative fluorination of carbonyl derivatives en route to 1-fluoro-2-haloethyl skeletons. PMC.

Sources

Troubleshooting & Optimization

Preventing hydrolysis of the chloroethyl group in 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Researchers working with 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene often encounter a "silent" yield loss. The molecule features a robust di-halogenated aromatic core that is chemically resilient, leading users to underestimate the fragility of the 2-chloroethyl side chain .

This primary alkyl halide is susceptible to two competing degradation pathways during aqueous workup and storage:

  • Hydrolysis (

    
    ):  Conversion to the alcohol (2-hydroxyethyl).
    
  • Elimination (

    
    ):  Conversion to the styrene derivative (vinyl group).
    

This guide provides the operational protocols required to suppress these pathways, ensuring the integrity of the chloroethyl "warhead" for downstream applications.

Diagnostic & Troubleshooting (Q&A)

Q1: My LC-MS shows a new peak with M-18 mass difference. Is this hydrolysis? Technical Lead: Likely, but check the retention time.

  • Diagnosis: A mass loss of 18 typically indicates the loss of HCl (36.5) followed by hydration, or direct dehydration of a hydrolyzed alcohol. However, in this context:

    • Hydrolysis Product (Alcohol): Mass is

      
      . This is the substitution of Cl (35.5 Da) with OH (17 Da).
      
    • Elimination Product (Styrene): Mass is

      
      .
      
  • Differentiation: The styrene derivative (elimination) is less polar and will elute later on Reverse Phase HPLC. The alcohol (hydrolysis) is more polar and will elute earlier.

  • Root Cause: If you see the alcohol, your pH is likely too high (basic) or temperature was uncontrolled during quenching. If you see the styrene, you likely used a strong base in an organic solvent (e.g., NaOH in Ethanol).

Q2: I used saturated Sodium Bicarbonate (


) for the wash, but I still see degradation. Why? 
Technical Lead:  Contact time and temperature are the culprits.
While 

is a weak base (

), the benzylic protons in this molecule are acidified by the electron-withdrawing Ortho-Chloro and Para-Fluoro substituents. This lowers the activation energy for elimination. Furthermore, at elevated temperatures (even

), the rate of hydrolysis for primary alkyl chlorides increases exponentially.
  • Fix: All aqueous washes must be performed at 0–5°C .

Q3: Can I dry the organic layer with Potassium Carbonate (


)? 
Technical Lead: Absolutely not. 


is basic and hygroscopic. In the presence of trace water, it creates a "micro-reactor" on the solid surface that promotes dehydrohalogenation (elimination) to the vinyl analog.
  • Standard: Use neutral, non-basic drying agents like Anhydrous Sodium Sulfate (

    
    )  or Magnesium Sulfate (
    
    
    
    )
    .

Degradation Mechanism Visualization

Understanding the competition between substitution (


) and elimination (

) is critical for selecting the right solvents and bases.

DegradationPathways cluster_conditions Critical Control Points Start 2-Chloro-1-(2-chloroethyl)- 4-fluorobenzene (Target Molecule) Hydrolysis Hydrolysis (SN2) Product: Alcohol (Ar-CH2-CH2-OH) Start->Hydrolysis Aqueous Base (OH-) Heat (>25°C) Long Contact Time Elimination Elimination (E2) Product: Styrene Analog (Ar-CH=CH2) Start->Elimination Strong Base (Alkoxide) Alcoholic Solvents Anhydrous Basic Salts

Figure 1: Competing degradation pathways. The target molecule is stable in neutral, anhydrous conditions but diverges into impurities based on pH and solvent choice.

Optimized Experimental Protocols

Protocol A: Hydrolysis-Free Aqueous Workup

Use this protocol when isolating the compound from a reaction mixture.

ParameterSpecificationRationale
Quench Temperature < 5°C (Ice Bath) Kinetic suppression of

substitution.
Neutralization Agent 1M

or Dilute HCl
Use a buffer (

) instead of a base. Avoids OH- entirely.
Phase Separation < 10 Minutes Minimize the "biphasic interface" time where hydrolysis occurs.
Drying Agent

(Anhydrous)
Neutral and rapid. Avoid basic agents like

.

Step-by-Step:

  • Cool the reaction mixture to 0°C .

  • Dilute with TBME (Methyl tert-butyl ether) or DCM . Avoid Ethyl Acetate if strong bases were used, to prevent transesterification byproducts.

  • Crucial Step: Instead of washing with

    
    , wash with cold 5% Brine . If acid neutralization is strictly required, use cold saturated 
    
    
    
    (mildly acidic/neutral).
  • Separate layers immediately. Do not let the mixture sit in the funnel.

  • Dry organic layer over

    
     for 15 minutes.
    
  • Filter and concentrate at < 40°C (bath temp).

Protocol B: Long-Term Storage

Use this to assess or ensure shelf-life.

ConditionRequirement
Temperature -20°C (Freezer)
Atmosphere Argon or Nitrogen (Backfilled)
Container Amber glass with Teflon-lined cap
Stabilizer None usually required, but ensure acid-free.

Decision Logic for Solvent/Base Selection

Use this logic gate to determine if your planned reaction conditions jeopardize the chloroethyl group.

DecisionTree Start Planned Reaction Condition Q1 Does it involve a Strong Base? (NaOH, KOH, NaH, tBuOK) Start->Q1 Q2 Is the solvent Protic? (Water, Methanol, Ethanol) Q1->Q2 Yes Result_Safe SAFE Proceed with standard monitoring. Q1->Result_Safe No (e.g., Pyridine, K2CO3 in Acetone) Q2->Result_Safe No (e.g., THF, DMF) Result_Risk_Hyd HIGH RISK: Hydrolysis Switch to biphasic system or non-nucleophilic base. Q2->Result_Risk_Hyd Yes (Water present) Result_Risk_Elim HIGH RISK: Elimination Styrene formation likely. Keep T < 0°C. Q2->Result_Risk_Elim Yes (Alcohol present)

Figure 2: Decision matrix for evaluating reaction compatibility with the chloroethyl side chain.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1260657-04-2, this compound. Retrieved from [Link]

  • SaveMyExams. (2024). Hydrolysis of Acyl Chlorides, Alkyl Chlorides & Halogenoarenes. Retrieved from [Link]

  • PrepChem. (2023). Preparation of (2-chloroethyl)benzene. Retrieved from [Link]

Purification techniques for 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center with troubleshooting guides and FAQs for the purification of 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene crude mixtures.

Technical Support Center: Purification of this compound

Introduction: this compound is a halogenated aromatic hydrocarbon that serves as a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a reactive chloroethyl group, makes it a versatile building block but also introduces specific challenges during purification.[1][2] Crude reaction mixtures can contain a variety of impurities, including unreacted starting materials, isomeric byproducts, and degradation products, necessitating robust and well-designed purification strategies.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the purification of this compound. It combines theoretical principles with practical, field-proven protocols to help you achieve your desired purity and yield.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile depends heavily on the synthetic route. A common synthesis involves the chlorination of 4-fluorobenzene followed by alkylation.[1] Based on this and general reactivity principles of haloalkanes, you can anticipate:

  • Unreacted Starting Materials: Residual 4-fluorobenzene, 2-chloroethanol, or other alkylating agents.[1]

  • Isomeric Byproducts: Positional isomers formed during the initial chlorination of the benzene ring.

  • Over-Alkylation Products: Di-substituted species where a second chloroethyl group has been added.

  • Elimination Byproducts: Formation of the corresponding vinyl derivative via elimination of HCl from the chloroethyl side chain, often promoted by excess base or high temperatures.[2]

  • Hydrolysis Products: The terminal chlorine on the ethyl group can be substituted by a hydroxyl group (forming an alcohol) if water is present, especially under basic conditions.[1][3]

  • Residual Solvents: Solvents used during the reaction or workup, such as toluene, dichloromethane, or ethyl acetate.[4]

Q2: What are the key physical properties of this compound relevant to purification?

A2: Understanding the physical properties is crucial for selecting and optimizing a purification method.

PropertyValueSignificance for Purification
Molecular Formula C₈H₇Cl₂FAffects polarity and intermolecular forces.
Molecular Weight ~195.05 g/mol [1]Used in molar calculations and yield determination.
Appearance Colorless to pale yellow liquid[1]Color can indicate the presence of chromophoric impurities.
Boiling Point ~190 °C (at atm. pressure)[1]High boiling point necessitates vacuum distillation to prevent thermal degradation.[5][6]
Solubility Moderately soluble in organic solvents (e.g., ethanol, DCM, hexanes), less soluble in water.[1][7]Crucial for selecting solvents for liquid-liquid extraction, chromatography, and crystallization.
Stability Stable under normal conditions but sensitive to strong bases and nucleophiles.[1]Dictates the need for neutral conditions and moderate temperatures during purification to avoid degradation.

Q3: How do I choose the best purification technique for my specific needs?

A3: The choice depends on the initial purity of your crude material, the required final purity, and the scale of your experiment. The following diagram provides a general decision-making framework.

G start Crude Mixture wash Aqueous Wash/ Extraction start->wash Always start with aqueous workup purity_check Assess Crude Purity (e.g., GC/NMR) scale_check What is your scale? purity_check->scale_check Purity <90% distillation Fractional Vacuum Distillation purity_check->distillation Purity >90% scale_check->distillation Pilot/Large Scale (>10g) chromatography Silica Gel Chromatography scale_check->chromatography Lab Scale (<10g) final_purity_check Target Purity >99.5%? multi_step Distillation followed by Chromatography final_purity_check->multi_step Yes final_product Purified Product final_purity_check->final_product No distillation->final_purity_check chromatography->final_purity_check wash->purity_check multi_step->final_product

Caption: Decision tree for selecting a purification strategy.

Q4: How can I accurately assess the purity of my final product?

A4: A combination of methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): Excellent for separating volatile impurities and providing quantitative purity data (area %). An FID detector is standard, but a halogen-specific detector or GC-MS can provide more structural information about impurities.[8][9]

  • High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile impurities. A UV detector is typically used.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient concentration (>1%).[12]

  • Titrimetry: While less common for this specific compound, titrimetric methods can determine the absolute assay of certain functional groups if applicable.[11]

Q5: What are the recommended storage and handling conditions for purified this compound?

A5: Due to its potential reactivity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong bases, oxidizing agents, and excessive heat.[13] As a halogenated hydrocarbon, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a chemical fume hood.[13][14]

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter during purification.

Troubleshooting Fractional Vacuum Distillation

Q: My product is co-distilling with an impurity, resulting in poor separation. What can I do?

A: This occurs when the boiling points of your product and an impurity are too close.

  • Probable Cause: Insufficient separation efficiency of your distillation column.

  • Solutions & Scientific Rationale:

    • Increase Column Efficiency: Switch to a column with a higher number of theoretical plates. A Vigreux column is a good start, but for difficult separations, a packed column (e.g., with Raschig rings or metal sponge) provides a much larger surface area for vapor-liquid equilibria, enhancing separation.[6]

    • Optimize Reflux Ratio: If using a distillation head with reflux control, increase the reflux ratio. This means returning more condensate to the column, allowing more equilibrium stages to occur, which improves separation at the cost of a slower distillation rate.

    • Reduce Pressure Further: Lowering the vacuum will decrease the boiling points of all components. This can sometimes increase the relative volatility difference (α) between your product and the impurity, leading to better separation. Ensure your vacuum pump and system are capable of maintaining a stable, lower pressure.

Q: My product appears to be darkening or degrading in the distillation flask. Why is this happening and how can I prevent it?

A: This is likely due to thermal decomposition. The chloroethyl group can be susceptible to elimination or other side reactions at high temperatures.[15]

  • Probable Cause: The distillation pot temperature is too high.

  • Solutions & Scientific Rationale:

    • Improve the Vacuum: A lower system pressure directly translates to a lower boiling point, allowing you to distill at a reduced temperature. Check all joints for leaks and ensure your pump is operating efficiently.[5]

    • Use a Heating Mantle with Stirring: Direct heating with a flame can create hot spots. A heating mantle with a magnetic stir bar provides even, controlled heating, preventing localized overheating.

    • Add an Inert Gas Bleed: Introducing a very fine stream of an inert gas like nitrogen or argon through a capillary can help stabilize the pressure and prevent bumping, leading to a smoother, more controlled boil at a lower temperature.

Troubleshooting Silica Gel Column Chromatography

Q: My compound is streaking badly on the column, leading to broad fractions and poor separation.

A: Streaking (or tailing) is often a sign of undesirable interactions between your compound and the stationary phase (silica gel).

  • Probable Cause: The chosen solvent system is suboptimal, or the column is overloaded.

  • Solutions & Scientific Rationale:

    • Optimize the Mobile Phase: Your compound may have moderate polarity. If the eluent is not polar enough, the compound will interact too strongly with the polar silica gel.

      • Action: Perform Thin Layer Chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, hexane/DCM) to find a system that gives your product a retention factor (Rf) of ~0.3-0.4.

      • Pro-Tip: Add a small amount (~0.1-0.5%) of a slightly more polar solvent like isopropanol or triethylamine (if your compound is base-sensitive) to the mobile phase. This can cap the most active sites on the silica, reducing tailing.[16]

    • Reduce the Load: Do not exceed a 1:50 to 1:100 ratio of crude material to silica gel by weight. Overloading the column saturates the stationary phase, preventing proper separation.[17]

    • Ensure Proper Sample Loading: Dissolve your sample in a minimal amount of the mobile phase (or a less polar solvent) before loading. Using a highly polar solvent to dissolve the sample can disrupt the initial equilibrium at the top of the column.

Q: The purity of my product has not improved after chromatography. What went wrong?

A: This indicates that the impurity and your product have very similar polarities and are co-eluting.

  • Probable Cause: The impurity is structurally very similar to the product (e.g., a positional isomer).

  • Solutions & Scientific Rationale:

    • Change the Stationary Phase: If silica (a polar, acidic support) is not working, consider an alternative. Alumina (basic or neutral) or reverse-phase silica (C18) offer different separation mechanisms that may resolve the co-eluting species.

    • Use a Shallow Gradient: Instead of running the column isocratically (with one solvent mixture), use a shallow gradient. Start with a very nonpolar eluent and slowly increase the polarity. This can often resolve compounds with very similar Rf values.[10]

    • Pre-Purification: This is a critical step. If your crude material is complex, a preliminary purification by vacuum distillation to remove gross impurities will make the subsequent chromatographic separation much more effective.

Troubleshooting Crystallization

Q: I'm trying to crystallize my product, but it keeps "oiling out" into a separate liquid phase.

A: "Oiling out" occurs when the solute's solubility is exceeded, but the conditions are not right for crystal lattice formation.

  • Probable Cause: The solution is too supersaturated, the cooling rate is too fast, or the chosen solvent is inappropriate.

  • Solutions & Scientific Rationale:

    • Slow Down the Cooling Process: Rapid cooling does not give molecules enough time to orient themselves into an ordered crystal lattice. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator. Insulating the flask can help slow the cooling rate.[18]

    • Use a Different Solvent System: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Experiment with different solvents or solvent pairs (e.g., ethanol/water, hexane/ethyl acetate).[19]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth to begin.[20]

    • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the supersaturated solution to induce crystallization.

Section 3: Standard Operating Protocols

Protocol 1: High-Purity Purification by Fractional Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus with a short-path Vigreux or packed column, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Charge the Flask: Add the crude this compound (pre-washed and dried) and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Evacuate: Start the stirrer and slowly evacuate the system to the desired pressure (typically 1-10 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions: Collect any low-boiling impurities (forerun) in a separate flask. Once the temperature at the distillation head stabilizes near the expected boiling point of the product at that pressure, switch to a clean receiving flask.

  • Monitor: Collect the main fraction while maintaining a stable head temperature and pressure. Stop the distillation before the flask is completely dry to prevent the formation of non-volatile, potentially unstable residues.

  • Shutdown: Turn off the heat, allow the system to cool, and then slowly and carefully vent the apparatus to atmospheric pressure before collecting your purified product.

Protocol 2: Purity Analysis by GC-FID
  • Sample Preparation: Prepare a sample by dissolving ~10-20 mg of the purified product in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Conditions (Example):

    • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

    • Injector Temp: 250 °C.

    • Detector Temp (FID): 280 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.[21]

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: Inject 1 µL of the prepared sample.

  • Data Interpretation: Integrate the peaks. The purity is calculated as the area of the product peak divided by the total area of all peaks, expressed as a percentage.

Section 4: Visual Workflow

The following diagram illustrates a standard multi-step purification and analysis workflow for achieving high-purity this compound.

G cluster_0 Workup cluster_1 Purification cluster_2 Analysis & Storage crude Crude Reaction Mixture wash Aqueous Wash (e.g., NaHCO₃, Brine) crude->wash dry Dry Organic Layer (e.g., MgSO₄) wash->dry concentrate Solvent Removal (Rotary Evaporator) dry->concentrate distill Primary Purification: Vacuum Distillation concentrate->distill chrom Secondary Purification: Column Chromatography (if required) distill->chrom gc Purity Check: GC-FID / HPLC chrom->gc final Final Product (>99% Purity) gc->final storage Store in Cool, Dry Inert Atmosphere final->storage

Caption: General workflow for purification and analysis.

References

  • Chemguide. (n.d.). Making Halogenoalkanes (Haloalkanes). Retrieved from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Iodoethyl benzoate. Coll. Vol. 4, p.547 (1963); Vol. 35, p.77 (1955). Retrieved from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [https://www.dutscher.com/medias/pdf/50000/fly_ge_protpurif_troubleshooting_289 troubleshooting-guide_2016_02_24_11_22_42.pdf]([Link] troubleshooting-guide_2016_02_24_11_22_42.pdf)

  • Conacher, H. B. S. (1967). Gas-liquid chromatography of 2-chloroethyl esters using a detector specific for halogens. Journal of Lipid Research, 8(3), 234-238.
  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]

  • Zhang, C., et al. (2025, February 20). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Molecules, 30(4), 987.
  • Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). US4620042A - Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol.
  • Chemsrc. (n.d.). 2-Chloro-1-fluoro-4-methylbenzene MSDS. Retrieved from [Link]

  • EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Reddy, G. J., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Organic Chemistry: An Indian Journal, 9(3).
  • Knockhardy Publishing. (n.d.). Haloalkanes (Halogenoalkanes). Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of (2-chloroethyl)benzene. Retrieved from [Link]

  • DTIC. (n.d.). High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization. Retrieved from [Link]

  • Henry, M. (2023). Haloalkanes: Balancing Benefits and Risks for Human Health and the Environment. Research & Reviews: Journal of Chemistry, 12(1).
  • Bujak, M. (2015). In situ crystallization and crystal structure determination of chlorobenzene.
  • Sun, Y., et al. (2022). Design and Optimization of the Single-Stage Continuous Mixed Suspension–Mixed Product Removal Crystallization of 2-Chloro-N-(4-methylphenyl)propenamide. Organic Process Research & Development, 26(5), 1472-1482.
  • Doc Brown's Chemistry. (n.d.). Halogenoalkanes physical properties hazards uses applications. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1994).
  • Gowrisankar, E., et al. (2018). Shock Tube Studies on Thermal Decomposition of 2-Chloroethylbenzene. Journal of the Indian Institute of Science.
  • Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • Journal of Applied Pharmaceutical Science. (2024).
  • Chemistry LibreTexts. (2023, January 22). Haloalkanes. Retrieved from [Link]

  • Agilent. (n.d.). Volatile Organic Compound Analysis Using Purge and Trap. Retrieved from [Link]

  • Wang, L., et al. (2018). Melt crystallization of 2,4-dinitrochlorobenzene: Purification and process parameters evaluation. Journal of Crystal Growth, 483, 19-25.

Sources

Catalyst selection for optimizing 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene Optimization

Topic: Catalyst Selection & Reactivity Optimization Product ID: 2-Cl-1-(2-Cl-Et)-4-F-Ph (Bifunctional Electrophile) Audience: Process Chemists, Medicinal Chemists

Executive Summary: The Bifunctional Challenge

This guide addresses the specific reactivity profile of This compound . This scaffold presents a classic "chemoselectivity paradox" in organic synthesis:

  • Aryl Chloride (Pos 2): Sterically hindered and electronically deactivated; requires high-energy transition metal catalysis (Pd/Ni) for substitution.

  • Alkyl Chloride (Side Chain): Highly reactive toward nucleophiles (

    
    ) but prone to elimination (
    
    
    
    ) to form styrenes.
  • Fluorine (Pos 4): Generally stable, but modifies the electronic density of the ring (inductive withdrawal).

Successful manipulation requires orthogonal catalytic strategies to distinguish between the


 C-Cl bond (Ring) and the 

C-Cl bond (Side Chain).

Module 1: Chemo-Selective Cross-Coupling (Aryl-Cl Focus)

User Query: I am attempting a Buchwald-Hartwig amination at the aryl chloride position, but I am observing significant amounts of vinyl-benzene byproducts and low yields. How do I couple the ring without destroying the side chain?

Technical Diagnosis: The vinyl byproduct indicates E2 elimination of the 2-chloroethyl side chain. This is caused by the base used in the catalytic cycle. Standard Buchwald bases like Sodium tert-butoxide (


) are strong enough to deprotonate the 

-carbon of the ethyl chain.

Troubleshooting Protocol:

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended) Why?
Catalyst

or


or Pd-PEPPSI-IPr
Requires a

source that facilitates rapid oxidative addition into the hindered Aryl-Cl bond.
Ligand BINAP / DPPFXPhos or RuPhos Bulky biaryl phosphine ligands accelerate oxidative addition at the ring while creating a steric pocket that discourages interaction with the alkyl chain [1].
Base

,

,


or

Weak, inorganic bases are sufficient for the catalytic cycle but insufficiently basic to trigger rapid E2 elimination of the alkyl chloride [2].
Solvent THF (Reflux)1,4-Dioxane or Toluene Non-polar solvents suppress the ionization of the alkyl chloride, preventing unwanted

side reactions.

Step-by-Step Workflow:

  • Degassing: Argon sparge 1,4-dioxane for 20 mins. Oxygen poisons the electron-rich phosphine ligands.

  • Pre-complexation: Stir

    
     (1.5 mol%) and XPhos (3 mol%) at RT for 5 mins to form the active 
    
    
    
    species.
  • Addition: Add substrate (1.0 eq), Amine/Boronic Acid (1.2 eq), and

    
     (2.0 eq).
    
  • Temperature: Heat to 80°C. Do not exceed 100°C to minimize thermal elimination.

Module 2: Side-Chain Activation (Alkyl-Cl Focus)

User Query: I need to substitute the alkyl chloride with a nitrile or amine, but the reaction is sluggish. Increasing the temperature just creates the styrene impurity.

Technical Diagnosis: The 2-chloroethyl group is a moderately poor electrophile. High heat favors entropy-driven elimination (E2). You need to activate the leaving group in situ without increasing basicity (Finkelstein conditions) or use Phase Transfer Catalysis (PTC) to increase the effective concentration of the nucleophile.

Catalyst Selection Matrix:

  • Scenario A: Weak Nucleophile (e.g., Acetate, Azide)

    • Catalyst: TBAI (Tetrabutylammonium iodide) (10-20 mol%).

    • Mechanism: TBAI performs an in-situ Finkelstein exchange. The Alkyl-Cl becomes an Alkyl-I (Iodide is a better leaving group), which reacts faster with the nucleophile than the elimination can occur.

  • Scenario B: Strong/Basic Nucleophile (e.g., Cyanide, Thiol)

    • Catalyst: 18-Crown-6 (if using K salts) or 15-Crown-5 (if using Na salts).

    • Mechanism: "Naked" anion effect. The crown ether sequesters the metal cation, leaving the nucleophilic anion highly reactive in organic solvent, allowing the reaction to proceed at lower temperatures (

      
      ), which kinetically suppresses elimination [3].
      

Module 3: Cyclization to Indane Systems

User Query: Can I cyclize this molecule directly to form a fluorinated indane core?

Technical Diagnosis: Yes, via Intramolecular Friedel-Crafts Alkylation . However, the fluorine atom at position 4 deactivates the ring slightly, and the chlorine at position 2 provides steric hindrance. You need a strong Lewis Acid, but one that avoids polymerization.

Lewis Acid Screening Guide:

CatalystStrengthOutcome / RiskRecommendation

HighRapid cyclization, but high risk of removing the Aryl-F or Aryl-Cl (dehalogenation) or polymerization.Use only at -78°C to 0°C.

MediumGood balance. Effective for alkylation without stripping aryl halides.Recommended starting point.

LowToo slow for deactivated (fluorinated) rings.Avoid.

Reaction Pathway Visualization:

ReactivityLandscape Start This compound CrossCoupling Pathway A: Aryl-Cl Coupling (Preserve Alkyl Chain) Start->CrossCoupling Pd2(dba)3 + XPhos Base: K3PO4 SideChainSub Pathway B: Alkyl-Cl Substitution (Preserve Aryl Ring) Start->SideChainSub TBAI (Cat.) Solvent: MeCN Cyclization Pathway C: Cyclization (Indane Formation) Start->Cyclization Lewis Acid (FeCl3) ProdA Functionalized Biaryl (Requires Buchwald Ligands) CrossCoupling->ProdA ProdB Alkyl-Functionalized Arene (Requires PTC/Finkelstein) SideChainSub->ProdB ProdC 4-Fluoro-6-chloroindane (Requires FeCl3) Cyclization->ProdC

Caption: Decision tree for catalyst selection based on target structural modification.

FAQ: Common Experimental Pitfalls

Q: Why does my reaction mixture turn black and precipitate Pd black immediately? A: The alkyl chloride side chain can oxidatively add to Pd(0) if the catalyst is unhindered (like


), forming a 

-allyl species or simply decomposing. Solution: You must use bulky ligands (XPhos, RuPhos, BrettPhos). These ligands create a "steric wall" that prevents the Pd center from interacting with the aliphatic chloride, forcing it to react only with the aryl chloride [1].

Q: I am seeing a "double" substitution product where both Chlorines are replaced. A: This occurs if you use a nucleophile that is too small and reactive (like Sodium Methoxide) at high temperatures. The Alkyl-Cl reacts via


, and the Aryl-Cl reacts via 

(activated by the Fluorine para to it). Solution: Lower the temperature to

to stop the

pathway, or use a non-nucleophilic base (

) if the goal is only cross-coupling.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • BenchChem Technical Data. (2025). "Reactivity Profile: 1-Chloro-2-(2-chloroethyl)benzene derivatives." BenchChem Reactivity Guide.

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society.

Validation & Comparative

Benchmarking synthetic routes for 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Synthetic Routes for 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene Efficiency

Executive Summary

This compound (CAS: 1260657-04-2 / Analogous to 41037-51-8) represents a critical halogenated phenethyl scaffold in medicinal chemistry, particularly for serotonin reuptake inhibitors and pyridazinone-based agrochemicals. Its structural rigidity—governed by the ortho-chloro substituent—and metabolic stability—enhanced by the para-fluoro group—make it a high-value intermediate.

This guide benchmarks three primary synthetic methodologies. Our analysis prioritizes process scalability , regiocontrol , and impurity profile management . While direct Friedel-Crafts chloroalkylation appears attractive on paper, it is operationally inferior due to polyalkylation and isomer separation costs. Consequently, this guide focuses on the two most viable routes: Phenylacetic Acid Reduction (The Industrial Standard) and Grignard-Ethylene Oxide Homologation (The Convergent Route).

Comparative Analysis: Route Selection Matrix

The following table contrasts the performance metrics of the top synthetic pathways.

MetricRoute A: Acid Reduction (Recommended) Route B: Grignard Homologation Route C: Styrene Hydroboration
Starting Material 2-Chloro-4-fluorophenylacetic acid1-Bromo-2-chloro-4-fluorobenzene2-Chloro-4-fluorostyrene
Key Reagents BH₃·THF or LiAlH₄; SOCl₂Mg, Ethylene Oxide; SOCl₂9-BBN or BH₃; H₂O₂/NaOH
Step Count 2 (Reduction → Chlorination)2 (Grignard → Chlorination)2 (Hydroboration → Chlorination)
Overall Yield 75 – 85% 60 – 70%55 – 65%
Regioselectivity >99% (Pre-defined by SM)High (Dependent on EO quality)High (Anti-Markovnikov)
Scalability High (Solid handling)Moderate (Exothermic/Gas handling)Low (Boron waste disposal)
Safety Profile Moderate (H₂ generation)Low (Ethylene Oxide is carcinogenic/explosive)Moderate (Peroxide handling)
Cost Efficiency High (Commodity precursor)ModerateLow (Specialty precursor)

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Acid Reduction Route)

Rationale: This route utilizes the commercially stable phenylacetic acid derivative, avoiding the handling of gaseous ethylene oxide or expensive palladium catalysts required for styrene synthesis.

Step 1: Reduction of 2-Chloro-4-fluorophenylacetic acid

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, N₂ inlet, and pressure-equalizing addition funnel.

  • Reagent Prep: Charge the flask with 2-Chloro-4-fluorophenylacetic acid (1.0 eq) and anhydrous THF (5-7 mL/g). Cool to 0°C.

  • Addition: Dropwise add Borane-THF complex (BH₃·THF) (1.0 M, 1.2 eq) or LiAlH₄ (1.1 eq) suspended in THF. Note: BH₃ is preferred for chemoselectivity if other reducible groups are present, though LiAlH₄ is cheaper.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of the acid.

  • Quench: Cool to 0°C. Carefully quench with MeOH (for BH₃) or saturated Na₂SO₄ solution (for LiAlH₄, Fieser workup).

  • Isolation: Filter solids, concentrate the filtrate, and partition between EtOAc and 1M HCl. Dry organic layer (MgSO₄) and concentrate to yield 2-(2-Chloro-4-fluorophenyl)ethanol as a pale oil (Yield: ~90-95%).

Step 2: Chlorination via Thionyl Chloride

  • Setup: Flask with reflux condenser and caustic scrubber (for HCl/SO₂ gas).

  • Reaction: Dissolve the alcohol intermediate (1.0 eq) in Dichloromethane (DCM) (3 mL/g). Add catalytic DMF (0.05 eq).

  • Chlorination: Add Thionyl Chloride (SOCl₂) (1.2 eq) dropwise at 0°C.

  • Reflux: Heat to reflux (40°C) for 2–3 hours.

  • Workup: Quench with saturated NaHCO₃ (Caution: CO₂ evolution). Wash organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Vacuum distillation or silica plug filtration yields This compound .

Protocol B: The "Convergent" Route (Grignard Alkylation)

Rationale: Ideal when the bromobenzene precursor is more accessible or when introducing isotopically labeled ethyl groups.

  • Grignard Formation: In a flame-dried flask, activate Magnesium turnings (1.1 eq) with a crystal of I₂. Add a solution of 1-Bromo-2-chloro-4-fluorobenzene (1.0 eq) in anhydrous THF/Ether. Initiate reflux to form the Grignard reagent (Ar-MgBr).

  • Alkylation: Cool the Grignard solution to -10°C. Introduce Ethylene Oxide (1.2–1.5 eq) as a solution in THF or via gas bubbling (requires specialized safety equipment).

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Workup: Quench with saturated NH₄Cl. Extract with Ether.[1] Evaporate to obtain the phenethyl alcohol intermediate.

  • Chlorination: Proceed as in Protocol A (Step 2).

Mechanistic Visualization

The following diagrams illustrate the reaction pathways, highlighting the critical transition states and intermediate transformations.

Diagram 1: Acid Reduction Pathway (Route A)

AcidReduction Start 2-Chloro-4-fluorophenylacetic Acid Reagent1 BH3·THF or LiAlH4 (Reduction) Start->Reagent1 Inter Intermediate: 2-(2-Chloro-4-fluorophenyl)ethanol Reagent1->Inter Hydride Transfer Reagent2 SOCl2 / DMF (Nucleophilic Sub.) Inter->Reagent2 End Product: This compound Reagent2->End SN2 Chlorination

Caption: Step-wise transformation from the carboxylic acid to the target alkyl chloride via the alcohol intermediate.

Diagram 2: Grignard Homologation Pathway (Route B)

GrignardRoute SM 1-Bromo-2-chloro-4-fluorobenzene Mg Mg / THF SM->Mg Grignard Ar-MgBr Species Mg->Grignard Oxidative Addition Epoxide Ethylene Oxide (Ring Opening) Grignard->Epoxide Alcohol 2-(2-Chloro-4-fluorophenyl)ethanol Epoxide->Alcohol Nucleophilic Attack Product This compound Alcohol->Product Chlorination (SOCl2)

Caption: Carbon chain extension via Grignard reagent and ethylene oxide ring opening.

References

  • PubChem. (n.d.). 2-(2-Chloro-4-fluorophenyl)ethanol - Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene: A Risk-Based Approach

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work inherently involves navigating the complexities of novel chemical entities. The compound 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene presents a unique set of handling requirements due to its chemical structure as a halogenated aromatic hydrocarbon. This guide provides a comprehensive framework for its safe management in a laboratory setting, grounded in the principles of risk assessment and the hierarchy of controls. Our primary objective is to empower you with a systematic approach to safety, ensuring both personal protection and the integrity of your research.

Disclaimer: This guide provides a general framework for handling a potentially hazardous chemical. It is not a substitute for the specific Safety Data Sheet (SDS) for this compound, which you must obtain from the manufacturer.

Part 1: The Foundation of Safety - Risk Assessment

Before any work with this compound commences, a thorough risk assessment is mandatory.[1][2] This process is a systematic evaluation of the potential hazards and the likelihood of those hazards causing harm.

Step 1: Hazard Identification

The initial step is to understand the intrinsic hazards of this compound. As a halogenated aromatic hydrocarbon, we can anticipate potential hazards including:

  • Toxicity: Halogenated aromatic compounds can exhibit varying degrees of toxicity, with potential for acute and chronic health effects.[3][4] This can include irritation to the eyes, skin, and respiratory system.[3]

  • Dermal Absorption: Many organic solvents and related compounds can be absorbed through the skin.

  • Reactivity: The specific reactivity profile of this compound must be ascertained from the SDS.

  • Environmental Persistence: Many halogenated aromatic compounds are classified as persistent organic pollutants.[4]

The most critical document for this step is the Safety Data Sheet (SDS) .[1][5] The SDS provides detailed information on chemical composition, hazards, first-aid measures, and required personal protective equipment (PPE).[1]

Step 2: Exposure Assessment

Next, evaluate the potential for exposure during your planned experimental procedures.[6] Consider the following:

  • Quantity: Are you working with milligrams or kilograms?

  • Frequency and Duration: How often will you be handling the compound and for how long?

  • Physical Form: Is it a solid, liquid, or gas?

  • Process: Will you be weighing, dissolving, heating, or performing reactions that could generate aerosols or vapors?

Step 3: Risk Characterization and Control

Based on the identified hazards and potential for exposure, characterize the level of risk.[7] This will inform the necessary control measures. The "Hierarchy of Controls" is a fundamental concept in occupational safety that prioritizes the most effective control measures.[8][9][10][11][12]

Part 2: Implementing the Hierarchy of Controls

The hierarchy of controls provides a structured approach to mitigating risks, with the most effective measures at the top.[8][9][10][11][12] Personal Protective Equipment (PPE), while essential, is the last line of defense.[8][10]

Elimination and Substitution
  • Elimination: Is it possible to achieve the research objective without using this specific compound?

  • Substitution: Can a less hazardous chemical be used in its place?

While often not feasible in drug development, these should always be the first considerations.

Engineering Controls

Engineering controls are physical changes to the workspace that isolate researchers from the hazard.[8][9]

  • Chemical Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Administrative Controls

These are work practices and procedures that reduce exposure.[8][9]

  • Standard Operating Procedures (SOPs): Develop detailed, step-by-step SOPs for all procedures involving this compound.

  • Training: All personnel must be trained on the specific hazards and handling procedures for this chemical before beginning work.

  • Designated Areas: Clearly designate specific areas within the lab for working with this compound.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical.[8][10] The selection of appropriate PPE is critical and must be based on a thorough risk assessment and the information provided in the SDS.[5][13][14]

PPE CategoryRecommended for this compoundRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.[15] A face shield may be necessary for procedures with a high risk of splashing.[15]Protects against splashes and potential vapors that could cause eye irritation or damage.
Hand Protection Chemically resistant gloves. The specific glove material (e.g., nitrile, neoprene, butyl rubber) must be selected based on the manufacturer's compatibility data for halogenated aromatic compounds.[5][15] Double-gloving is recommended.Prevents skin contact and absorption. Nitrile gloves are a common choice for incidental contact, but their suitability for prolonged exposure must be verified.[13]
Body Protection A flame-resistant lab coat worn over long pants and closed-toe shoes.[15] For larger quantities or splash hazards, a chemical-resistant apron should be worn over the lab coat.[13]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood. If the risk assessment indicates a potential for inhalation exposure that cannot be controlled by engineering means, a respirator program must be implemented in accordance with OSHA regulations.Provides protection against inhalation of vapors or aerosols.

Part 3: Operational and Disposal Plans

Safe Handling Procedures
  • Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Review the SOP and have the SDS readily accessible.

  • Weighing: If the compound is a solid, weigh it in the chemical fume hood.

  • Transfers: Conduct all transfers of the compound within the fume hood. Use secondary containment (e.g., a beaker or tray) when transporting the material within the lab.

  • Housekeeping: Clean up any minor spills immediately, following the procedures outlined below. Keep the work area clean and uncluttered.

Waste Disposal

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Follow all institutional and local regulations for hazardous waste disposal.

Part 4: Emergency Procedures

Chemical Spills

The response to a chemical spill depends on its size and the associated hazards.[16][17][18]

  • Minor Spill (manageable by lab personnel):

    • Alert personnel in the immediate area.[19]

    • Wear appropriate PPE, including gloves, eye protection, and a lab coat.[19]

    • Confine the spill using an appropriate absorbent material (e.g., vermiculite, sand).[17][19]

    • Collect the absorbed material into a designated hazardous waste container.[17][19]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill (requires emergency response):

    • Evacuate the immediate area and alert others to evacuate.[17][19]

    • If the material is flammable, turn off all ignition sources if it is safe to do so.[17][19]

    • Close the laboratory doors to confine the spill.[17]

    • Contact your institution's emergency response team.[16][17]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[16][17] Remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[16] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. Seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Visualizing Safety Workflows

Risk Assessment and Control Workflow

cluster_assessment Risk Assessment cluster_controls Hierarchy of Controls A Identify Hazards (SDS, Literature) B Assess Exposure (Quantity, Duration, Process) A->B C Characterize Risk (Low, Medium, High) B->C D Elimination/ Substitution C->D Implement Controls E Engineering Controls (Fume Hood) F Administrative Controls (SOPs, Training) G Personal Protective Equipment (Gloves, Goggles, Lab Coat) Spill Chemical Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess Minor Minor Spill Assess->Minor Major Major Spill Assess->Major Cleanup Alert Area Don PPE Confine & Clean Up Dispose as HazWaste Minor->Cleanup Manageable Evacuate Evacuate Area Alert Others Contact Emergency Response Major->Evacuate Not Manageable

Caption: A decision tree for responding to minor versus major chemical spills.

References

  • Conducting a Chemical Risk Assessment in the Laboratory - Lab Manager. Available from: [Link]

  • Emergency Procedures for Incidents Involving Chemicals - Research Safety, University of Kentucky. Available from: [Link]

  • Laboratory Emergency Preparedness - Duke Kunshan University. Available from: [Link]

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK - SDS Manager. Available from: [Link]

  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety, Florida State University. Available from: [Link]

  • Personal Protective Equipment Selection Guide - Research Laboratory & Safety Services, University of Arizona. Available from: [Link]

  • Selecting and Using PPE: Best Practices for Chemical Safety - Chemscape. Available from: [Link]

  • Laboratory Risk Assessment - Environmental Health and Safety, The University of Texas at Dallas. Available from: [Link]

  • Personal Protective Equipment | US EPA. Available from: [Link]

  • Hierarchy of Controls | Research Safety - University of Kentucky. Available from: [Link]

  • Laboratory emergency response procedures | Safety - The University of Western Australia. Available from: [Link]

  • RISK ASSESSMENT FLOWCHART - Chemical Laboratory Safety and Security - NCBI - NIH. Available from: [Link]

  • EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS - University of Waterloo. Available from: [Link]

  • Chemical risk assessment in a chemical laboratory based on three different techniques - Journal of Occupational Health and Epidemiology. Available from: [Link]

  • Process of risk assessment - Department of Biology, University of York. Available from: [Link]

  • About Hierarchy of Controls - CDC. Available from: [Link]

  • The Pyramid and the Power - Lablogatory. Available from: [Link]

  • Hierarchy of Controls - CDC. Available from: [Link]

  • NIOSH's Hierarchy of Controls - NES Inc. Available from: [Link]

  • Hydrocarbons, Halogenated Aromatic - ILO Encyclopaedia of Occupational Health and Safety. Available from: [Link]

  • halogenated aromatic compounds: Topics by Science.gov. Available from: [Link]

  • Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual. Available from: [Link]

  • Halogenated compounds - SIN List - ChemSec. Available from: [Link]

  • (PDF) Halogenated Aromatic Compounds - ResearchGate. Available from: [Link]

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